2-Hydroxyisobutyrate

説明

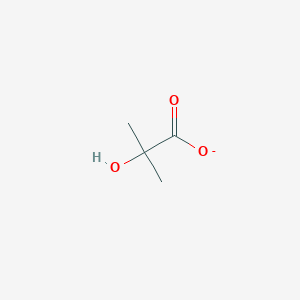

2-hydroxyisobutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-hydroxyisobutyric acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It derives from an isobutyrate. It is a conjugate base of a 2-hydroxyisobutyric acid.

科学的研究の応用

Metabolic Regulation

Role in Obesity and Metabolic Disorders

Recent studies have indicated that high levels of 2-Hydroxyisobutyrate are found in the urine of patients with obesity and hepatic steatosis, suggesting its involvement in metabolic dysregulation. Research conducted on Caenorhabditis elegans demonstrated that treatment with 2-HIBA extended lifespan and improved oxidative stress resistance through the activation of insulin/IGF-1 signaling pathways . This indicates a potential therapeutic role for 2-HIBA in managing obesity-related conditions.

Table 1: Effects of this compound on Metabolic Parameters

Exercise Physiology

Impact on Skeletal Muscle Function

2-Hydroxybutyrate has been identified as a significant metabolite that influences muscle oxidative capacity, particularly during exercise. A study showed that administration of 2-Hydroxybutyrate improved the oxidative capacity of skeletal muscle, mimicking the effects of exercise training. This enhancement was linked to the regulation of branched-chain amino acid metabolism via SIRT4 activity .

Table 2: Effects of 2-Hydroxybutyrate on Muscle Performance

| Parameter | Effect Observed | Study Reference |

|---|---|---|

| Oxygen Consumption | Increased during exercise | |

| Time-to-Exhaustion | Extended duration | |

| Basal and Maximal OCR | Elevated in treated mice |

Aging Research

Potential Anti-Aging Effects

The modulation of aging processes by this compound has been a focal point in recent research. In model organisms like C. elegans, it has been shown to delay aging and enhance stress resistance, providing insights into its potential as an anti-aging compound. The mechanisms involve reductions in reactive oxygen species (ROS) levels and alterations in lipid metabolism .

Clinical Implications

Potential Biomarker for Disease States

Given its elevated presence in metabolic disorders, this compound may serve as a biomarker for conditions such as obesity and insulin resistance. Its role in metabolic pathways suggests that monitoring its levels could provide insights into the metabolic status of individuals .

Case Study 1: Aging Modulation in C. elegans

A study investigated the effects of this compound on C. elegans under both standard and high-glucose diet conditions. The findings revealed that supplementation led to significant lifespan extension and improved motility, highlighting its potential as a geroprotective agent .

Case Study 2: Exercise Performance Enhancement

In another study involving murine models, repeated administration of 2-Hydroxybutyrate resulted in enhanced exercise performance metrics such as oxygen consumption and time-to-exhaustion during treadmill tests, indicating its efficacy as a performance-enhancing metabolite .

特性

IUPAC Name |

2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。